Cas no 91324-16-2 (1-(9H-carbazol-9-yl)-3-(morpholin-4-yl)propan-2-ol)

1-(9H-Carbazol-9-yl)-3-(morpholin-4-yl)propan-2-ol is a synthetic organic compound featuring a carbazole core linked to a morpholine moiety via a hydroxy-substituted propyl chain. This structure imparts unique physicochemical properties, making it valuable in pharmaceutical and materials science research. The carbazole group contributes electron-rich aromaticity, while the morpholine ring enhances solubility and bioavailability. The hydroxyl group provides a reactive site for further functionalization. Potential applications include use as an intermediate in drug development, particularly for CNS-targeting agents, or as a building block for optoelectronic materials. The compound's balanced lipophilicity and polarity make it suitable for diverse experimental conditions. Its well-defined structure allows for precise modifications in synthetic pathways.
1-(9H-carbazol-9-yl)-3-(morpholin-4-yl)propan-2-ol structure
91324-16-2 structure
Product Name:1-(9H-carbazol-9-yl)-3-(morpholin-4-yl)propan-2-ol
CAS No:91324-16-2
MF:C19H22N2O2
MW:310.390184879303
CID:1962859
PubChem ID:56212
Update Time:2025-11-01

1-(9H-carbazol-9-yl)-3-(morpholin-4-yl)propan-2-ol Chemical and Physical Properties

Names and Identifiers

    • 1-(9H-carbazol-9-yl)-3-(morpholin-4-yl)propan-2-ol
    • 1-(9H-carbazol-9-yl)-3-morpholinopropan-2-ol
    • 1-Carbazol-9-yl-3-morpholin-4-yl-propan-2-ol
    • 9H-Carbazole-9-ethanol, alpha-(4-morpholinylmethyl)-
    • 1-carbazol-9-yl-3-morpholin-4-ylpropan-2-ol
    • Oprea1_197845
    • 1-(9H-carbazol-9-yl)-3-(4-morpholinyl)-2-propanol
    • CHEMBL1568122
    • AE-641/05526043
    • BRD-A87145590-001-01-0
    • NCGC00246630-01
    • Z56772312
    • HMS1671M15
    • AKOS016316494
    • DTXSID90919819
    • STK862129
    • F1345-0082
    • CBKinase1_000248
    • BRN 5599726
    • 91324-16-2
    • SMR000567240
    • HMS2879L04
    • MLS001181455
    • CBKinase1_012648
    • Cambridge id 5236856
    • Oprea1_126243
    • AKOS000581614
    • alpha-(4-Morpholinylmethyl)-9H-carbazole-9-ethanol
    • CL-406156
    • AS-88465
    • Inchi: 1S/C19H22N2O2/c22-15(13-20-9-11-23-12-10-20)14-21-18-7-3-1-5-16(18)17-6-2-4-8-19(17)21/h1-8,15,22H,9-14H2
    • InChI Key: HACSALNKWCJCSD-UHFFFAOYSA-N
    • SMILES: O1CCN(CC1)CC(CN1C2C=CC=CC=2C2=CC=CC=C12)O

Computed Properties

  • Exact Mass: 310.168128
  • Monoisotopic Mass: 310.168128
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 4
  • Complexity: 364
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 37.6
  • XLogP3: 2.3

Experimental Properties

  • Density: 1.24
  • Boiling Point: 302.5°C at 760 mmHg
  • Flash Point: 136.8°C
  • Refractive Index: 1.64

1-(9H-carbazol-9-yl)-3-(morpholin-4-yl)propan-2-ol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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F1345-0082-2μmol
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F1345-0082-4mg
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Additional information on 1-(9H-carbazol-9-yl)-3-(morpholin-4-yl)propan-2-ol

Professional Introduction to Compound with CAS No. 91324-16-2 and Product Name: 1-(9H-carbazol-9-yl)-3-(morpholin-4-yl)propan-2-ol

1-(9H-carbazol-9-yl)-3-(morpholin-4-yl)propan-2-ol, identified by the CAS number 91324-16-2, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by the presence of both carbazole and morpholine moieties, which are well-documented for their diverse biological activities. The structural arrangement of these functional groups imparts unique chemical properties, making it a promising candidate for further exploration in drug discovery and development.

The carbazole moiety, a polycyclic aromatic hydrocarbon derivative, is renowned for its role in various pharmacological applications. It has been extensively studied for its potential in treating neurological disorders, cancer, and infectious diseases. The presence of the carbazole ring in 1-(9H-carbazol-9-yl)-3-(morpholin-4-yl)propan-2-ol suggests that this compound may exhibit similar therapeutic effects. Recent studies have highlighted the carbazole scaffold's ability to interact with biological targets such as enzymes and receptors, modulating cellular processes and potentially leading to novel therapeutic interventions.

Complementing the carbazole moiety is the morpholine group, which is commonly found in bioactive molecules due to its ability to enhance solubility and bioavailability. Morpholine derivatives have been utilized in a wide range of pharmaceuticals, including antifungals, antivirals, and cardiovascular drugs. The incorporation of morpholine into 1-(9H-carbazol-9-yl)-3-(morpholin-4-yl)propan-2-ol not only contributes to the compound's overall solubility but also introduces additional binding sites that could interact with biological targets. This dual functionality makes the compound an intriguing candidate for multitarget drug design.

Recent advancements in computational chemistry have enabled more precise predictions of molecular interactions, providing valuable insights into the potential biological activity of 1-(9H-carbazol-9-yl)-3-(morpholin-4-yl)propan-2-ol. Molecular docking studies have suggested that this compound may bind effectively to various enzymes and receptors involved in critical metabolic pathways. For instance, preliminary simulations indicate potential interactions with kinases and phosphodiesterases, which are key targets in oncology and cardiovascular disease treatment. These findings align with emerging research trends that emphasize the importance of structure-based drug design in developing novel therapeutics.

The synthesis of 1-(9H-carbazol-9-yl)-3-(morpholin-4-yl)propan-2-ol involves a multi-step process that requires careful optimization to ensure high yield and purity. The reaction sequence typically begins with the functionalization of the carbazole core followed by the introduction of the morpholine group. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve regioselective modifications. These techniques are crucial for constructing complex molecular architectures while maintaining functional group integrity.

In vitro studies have begun to elucidate the pharmacological profile of 1-(9H-carbazol-9-yll)-3-(morpholin-lv)-ylopanan-Z-oL, revealing promising preliminary results. Initial assays have demonstrated moderate inhibition against certain kinases, suggesting potential anticancer activity. Additionally, interactions with other biological targets such as G-protein coupled receptors (GPCRs) have been observed, which could be relevant for developing treatments against neurological disorders. These findings underscore the compound's versatility and highlight its potential as a lead molecule for further medicinal chemistry optimization.

The development of novel drug candidates relies heavily on understanding their metabolic fate to ensure safety and efficacy. Metabolomic studies on 1-(9H-carbazol-lv)-3-(morpholln-lv)ylopanan-Z-oL are currently underway to identify key metabolic pathways and potential metabolites. Advanced analytical techniques such as liquid chromatography-mass spectrometry (LC/MS) are being utilized to profile metabolites in vitro and ex vivo. These studies aim to provide critical data for optimizing drug-like properties, including bioavailability and toxicity profiles.

The role of computational modeling in drug discovery has been increasingly recognized for its ability to accelerate the development process. Virtual screening techniques have been applied to 1-(9H-carbazol-lv)-3-(morpholln-lv)ylopanan-Z-oL to identify potential binding partners within large databases of biological targets. This approach has allowed researchers to prioritize compounds for experimental validation based on predicted interaction affinities. Such integrative strategies between computational and experimental methods are shaping modern drug discovery pipelines.

Future directions for research on 1-(9H-carbazol-lv)-3-(morpholln-lv)ylopanan-Z-oL include exploring its potential in preclinical models and conducting thorough toxicological assessments. Preclinical studies will provide essential data on efficacy and safety before transitioning to human clinical trials. Collaborative efforts between academic institutions and pharmaceutical companies are likely to drive these investigations forward, leveraging expertise across multiple disciplines.

The broader significance of compounds like 1-(9H-carbazol-lv)-3-(morpholln-lv)ylopanan-Z-oL lies in their contribution to expanding the chemical toolbox available for drug discovery. By combining distinct pharmacophoric elements from different molecular frameworks, researchers can generate innovative molecules with tailored biological activities. This combinatorial approach holds great promise for addressing unmet medical needs across various therapeutic areas.

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